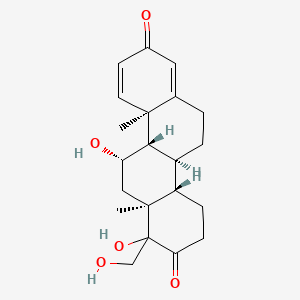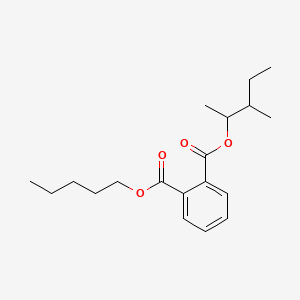
n-Pentyl 3-Methyl-2-pentyl Phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Pentyl 3-Methyl-2-pentyl Phthalate is a phthalate ester, a class of compounds widely used as plasticizers to enhance the flexibility and durability of polymeric materials. The molecular formula of this compound is C19H28O4, and it has a molecular weight of 320.42 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Pentyl 3-Methyl-2-pentyl Phthalate typically involves the esterification of phthalic acid with the corresponding alcohols. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of phthalate esters like this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols; reactions often require a catalyst or a base to proceed efficiently.
Major Products:
Oxidation: Carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Alcohols or alkanes, depending on the reducing agent used.
Substitution: Various substituted esters or amides, depending on the nucleophile involved.
Scientific Research Applications
n-Pentyl 3-Methyl-2-pentyl Phthalate is primarily used in scientific research, particularly in the fields of chemistry and environmental science. It is often employed as a model compound to study the behavior and degradation of phthalate esters in the environment. Additionally, it is used in the development of analytical methods for detecting and quantifying phthalates in various matrices, including food, water, and biological samples .
Mechanism of Action
The mechanism of action of n-Pentyl 3-Methyl-2-pentyl Phthalate involves its interaction with peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors. These receptors play a crucial role in regulating lipid metabolism and energy homeostasis. By binding to PPARs, this compound can modulate the expression of genes involved in these metabolic pathways, leading to various physiological effects .
Comparison with Similar Compounds
- Diethyl Phthalate
- Dibutyl Phthalate
- Diisobutyl Phthalate
- Di-n-octyl Phthalate
Comparison: n-Pentyl 3-Methyl-2-pentyl Phthalate is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties compared to other phthalates. For instance, its branched structure may influence its solubility, volatility, and interaction with biological systems. This uniqueness makes it a valuable compound for studying the structure-activity relationships of phthalate esters .
Properties
Molecular Formula |
C19H28O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-O-(3-methylpentan-2-yl) 1-O-pentyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C19H28O4/c1-5-7-10-13-22-18(20)16-11-8-9-12-17(16)19(21)23-15(4)14(3)6-2/h8-9,11-12,14-15H,5-7,10,13H2,1-4H3 |
InChI Key |
QCVVHVRKVMXOGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


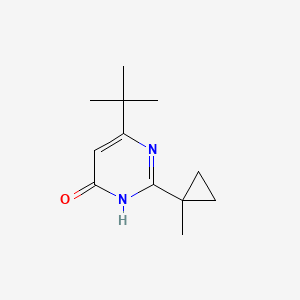
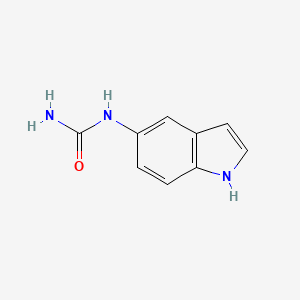
![(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate](/img/structure/B13861071.png)
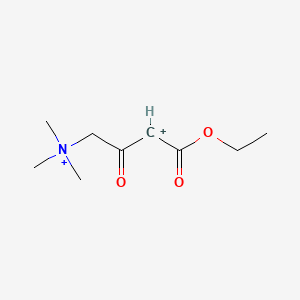
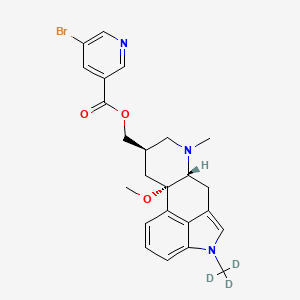

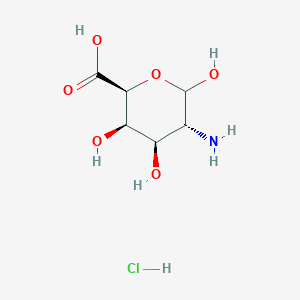
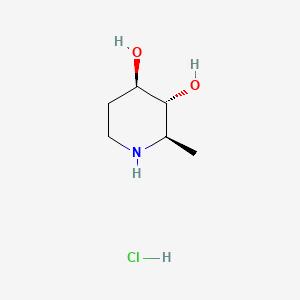

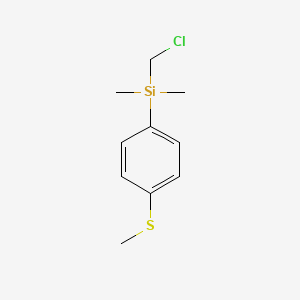
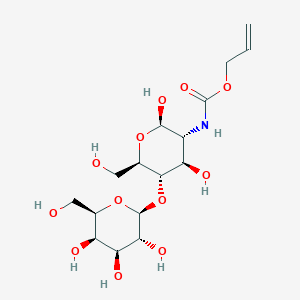
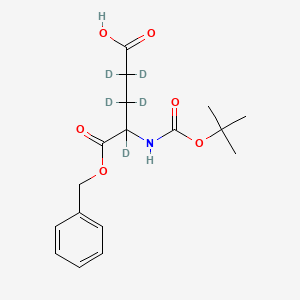
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)
